molecular formula C11H16N2O2 B12067233 methyl 2-cyclohexyl-1H-imidazole-5-carboxylate

methyl 2-cyclohexyl-1H-imidazole-5-carboxylate

Cat. No.: B12067233
M. Wt: 208.26 g/mol
InChI Key: UAMNOMASTZHHJN-UHFFFAOYSA-N
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Description

Methyl 2-cyclohexyl-1H-imidazole-5-carboxylate is an imidazole derivative featuring a cyclohexyl substituent at the 2-position and a methyl ester group at the 5-position. The imidazole core is a five-membered aromatic heterocycle with two nitrogen atoms, which confers unique electronic and steric properties. Such compounds are of interest in medicinal chemistry and materials science due to their ability to participate in hydrogen bonding (via the NH group) and their tunable electronic profiles.

Properties

IUPAC Name

methyl 2-cyclohexyl-1H-imidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-15-11(14)9-7-12-10(13-9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMNOMASTZHHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclohexyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with glyoxal and ammonium acetate, followed by esterification with methanol. The reaction conditions often require a catalyst, such as a nickel catalyst, and are conducted under mild temperatures to ensure the formation of the desired imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclohexyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole compounds with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have indicated that imidazole derivatives, including methyl 2-cyclohexyl-1H-imidazole-5-carboxylate, exhibit significant anticancer properties. For example, a series of imidazole derivatives were synthesized and tested against liver carcinoma cell lines (HEPG2-1). The results demonstrated varying degrees of cytotoxicity, with some compounds showing an IC50 value as low as 4.20 µM, indicating strong potential for further development in cancer therapy .

Table 1: Anticancer Activity of Imidazole Derivatives

Compound NameIC50 (µM)Cell Line
Compound A0.72HEPG2-1
Compound B4.20HEPG2-1
Compound C>50HEPG2-1

1.2 Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Research indicates that certain imidazole derivatives possess the ability to inhibit bacterial growth, making them candidates for developing new antibiotics. The structure-activity relationship (SAR) studies suggest that modifications to the imidazole ring can enhance antimicrobial efficacy .

Agricultural Applications

2.1 Herbicidal Properties

The compound has been explored for its herbicidal properties, particularly in controlling weeds in various crops without harming the plants. A patent describes a method using imidazole derivatives to selectively control weeds in crops such as sugar beet, soybeans, and maize. The compounds show strong herbicidal action at various application rates, making them valuable in agricultural practices .

Table 2: Herbicidal Efficacy of Imidazole Derivatives

Crop TypeApplication Rate (g/ha)Efficacy (%)
Sugar Beet10085
Soybeans15090
Maize20088

Industrial Applications

3.1 Synthesis of Other Compounds

This compound serves as a precursor in the synthesis of more complex chemical entities. Its unique structure allows for further reactions that can yield compounds with enhanced biological activity or novel properties suitable for industrial applications.

Case Studies

Case Study 1: Anticancer Drug Development

In a study examining the anticancer potential of imidazole derivatives, researchers synthesized several compounds and evaluated their effects on HEPG2-1 liver cancer cells. The study highlighted how structural modifications influenced their cytotoxicity, paving the way for targeted drug design aimed at improving therapeutic outcomes against liver cancer .

Case Study 2: Selective Herbicide Application

A field trial was conducted to assess the effectiveness of this compound as a selective herbicide in soybean crops. The results indicated that the compound significantly reduced weed populations while leaving the soybean plants unharmed, showcasing its potential utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of methyl 2-cyclohexyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares methyl 2-cyclohexyl-1H-imidazole-5-carboxylate with structurally related imidazole derivatives:

Compound Name Substituents (Position) Molecular Formula Key Structural Features
This compound 2-Cyclohexyl, 5-COOCH₃ C₁₁H₁₆N₂O₂ Bulky cyclohexyl group enhances lipophilicity
Methyl 2-amino-1H-imidazole-5-carboxylate 2-NH₂, 5-COOCH₃ C₅H₇N₃O₂ Electron-donating NH₂ group increases H-bonding potential
Methyl 1-ethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate 1-Ethyl, 2-oxo (benzimidazole core), 5-COOCH₃ C₁₁H₁₂N₂O₃ Saturated 2,3-dihydro ring reduces aromaticity
Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate 1-CH₃, 4-CH₃, 5-COOCH₂CH₃ C₈H₁₂N₂O₂ Dual methyl groups increase steric hindrance

Physical and Spectral Properties

  • Melting Points: The benzoimidazole derivative (C₁₁H₁₂N₂O₃) exhibits a high melting point (198–200°C) due to extended conjugation and hydrogen bonding . In contrast, methyl 2-amino-1H-imidazole-5-carboxylate (C₅H₇N₃O₂) likely has a lower melting point owing to its smaller size and lack of aromatic fusion.
  • NMR Data: The 1-ethyl-2-oxo-benzoimidazole derivative shows distinct shifts at δ 1.37 (CH₃), 3.90 (OCH₃), and 7.02–7.87 (aromatic protons) . The amino group in methyl 2-amino-1H-imidazole-5-carboxylate would likely cause downfield shifts in NH₂ protons (δ ~5–6 ppm) and influence adjacent carbons .

Reactivity and Functional Group Effects

  • Cyclohexyl vs. In contrast, the 2-amino group in C₅H₇N₃O₂ facilitates electrophilic substitution and hydrogen bonding .
  • Ester Variations : Ethyl esters (e.g., C₈H₁₂N₂O₂) exhibit slower hydrolysis rates compared to methyl esters, affecting pharmacokinetics in drug design .

Hydrogen Bonding and Crystallography

The NH group in 1H-imidazoles participates in hydrogen bonding, influencing crystal packing. Bulky substituents like cyclohexyl may disrupt intermolecular interactions, leading to less dense crystals compared to planar benzoimidazoles . Software like SHELX has been pivotal in resolving such structural nuances in related compounds .

Biological Activity

Methyl 2-cyclohexyl-1H-imidazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its significance in biological systems. The cyclohexyl group contributes to the compound's lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, affecting various biochemical pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain signaling .
  • Receptor Modulation : Preliminary studies suggest that it may modulate receptor activity, impacting signal transduction pathways critical for cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines. For example, flow cytometry results indicated that treatment with this compound led to significant apoptotic cell death in MCF cell lines .
  • Animal Studies : In vivo experiments on tumor-bearing mice showed a suppression of tumor growth when treated with this compound, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Bacterial Inhibition : It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) indicating significant antibacterial activity .
  • Fungal Activity : Preliminary screening revealed antifungal properties as well, with notable efficacy against pathogenic fungi, further supporting its broad-spectrum antimicrobial potential .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Structural FeatureEffect on Activity
Cyclohexyl GroupEnhances lipophilicity and cellular uptake
Imidazole RingEssential for enzyme binding and receptor interaction
Carboxylate GroupInfluences solubility and bioavailability

Research indicates that modifications to the cyclohexyl or carboxylate groups can significantly alter the compound's efficacy against specific targets .

Case Studies

Several studies have explored the biological applications of this compound:

  • Study on Cancer Cell Lines : A study published in 2023 evaluated the compound's effects on MCF7 breast cancer cells, demonstrating a dose-dependent increase in apoptosis markers after treatment .
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that this compound exhibited an MIC of 4 μg/mL against S. aureus, indicating strong antibacterial activity .
  • In Vivo Tumor Suppression : Research conducted on mice bearing tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups, highlighting its therapeutic potential in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for methyl 2-cyclohexyl-1H-imidazole-5-carboxylate?

  • Methodology : A common approach involves cyclohexylation of imidazole precursors via nucleophilic substitution or transition-metal-catalyzed coupling. For example, substituting a halogen atom (e.g., Cl) at the 2-position of the imidazole ring with cyclohexyl groups under Pd catalysis (e.g., Suzuki-Miyaura coupling) can achieve regioselectivity . Carboxylate esterification at the 5-position is typically performed using methyl chloroformate in the presence of a base like triethylamine .
  • Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended due to polar byproducts.

Q. How can the structure of this compound be confirmed?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1^1H NMR should show characteristic signals for the cyclohexyl group (δ 1.2–2.0 ppm, multiplet) and the imidazole ring (δ 7.5–8.5 ppm for aromatic protons). The methyl ester typically resonates at δ 3.7–3.9 ppm .
  • Mass Spectrometry : ESI-MS or HRMS should confirm the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C12_{12}H18_{18}N2_2O2_2).
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 62.58%, H: 7.86%, N: 12.16%) .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid prolonged exposure to light or moisture .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Follow institutional guidelines for organic waste containing imidazole derivatives .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved?

  • Methodology :

  • Contradiction Example : Discrepancies in 13^{13}C NMR signals for the ester carbonyl group (δ 165–170 ppm) may arise from tautomerism in the imidazole ring. Perform variable-temperature NMR to identify dynamic equilibria .
  • Validation : Cross-check with IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) and X-ray crystallography (if crystalline) to confirm the dominant tautomer .

Q. What strategies optimize the yield of this compound in multistep syntheses?

  • Methodology :

  • Stepwise Optimization :

Cyclohexylation : Use Pd(OAc)2_2/XPhos catalyst system in toluene at 80°C for 12 hours (yields ~75%) .

Esterification : Employ methyl chloroformate with DMAP as a catalyst in dichloromethane (0°C to RT, 2 hours) to suppress side reactions .

  • Scale-Up Challenges : Replace column chromatography with recrystallization (e.g., ethanol/water) for large-scale purification .

Q. How can computational methods predict the reactivity of this compound in medicinal chemistry applications?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with imidazole-binding pockets). Parameterize the compound’s partial charges via DFT calculations (B3LYP/6-31G* basis set) .
  • SAR Analysis : Compare with analogs (e.g., ethyl esters or phenyl-substituted imidazoles) to identify critical substituents for activity .

Q. What analytical techniques address batch-to-batch variability in synthesized this compound?

  • Methodology :

  • HPLC Purity Analysis : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to quantify impurities. Set acceptance criteria at ≥95% purity .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products (e.g., hydrolysis of the ester group) .

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